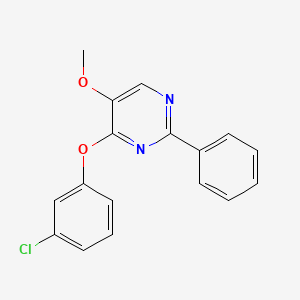
4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrimidine Derivatives and Their Reactions
- Pyrimidine Reactions and Rearrangements : Research on 2(and 4)-Methoxy-5-phenylpyrimidine and its derivatives showed that they rearrange when heated in triethylamine to form N-methyl-2(or 4)-oxopyrimidines. This study provides insights into the thermal behavior and stability of such compounds (Brown & Lee, 1970).
Heterocyclization and Compound Synthesis
- Isoflavone and Heterocyclic Synthesis : Research demonstrated that using certain ketones in a condensation reaction with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and various heterocycles including 2-aminopyrimidines (Moskvina, Shilin & Khilya, 2015).
Transformations and Derivative Synthesis
- Transformations of Pyrimidine N,N′-Dioxides : Research in this area focused on the formation of different pyrimidine derivatives through reactions involving pyrimidine N,N′-dioxides. These transformations led to various products like furo[3,2-d] pyrimidine derivatives (Sedova & Mamaev, 1979).
Applications in Nonlinear Optics and Electronic Studies
- Structural, Electronic, and Optical Analysis : Studies on phenyl pyrimidine derivatives, including those similar to 4-(3-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine, focused on their structural parameters and applications in nonlinear optics (NLO) and medicine. These analyses used density functional theory (DFT) and time-dependent DFT (Hussain et al., 2020).
Antiviral and Antimicrobial Applications
- Antiviral Activity Study : Derivatives of 2,4-diaminopyrimidine, closely related to the compound , showed significant inhibition of retrovirus replication in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).
- Antimicrobial Evaluation : Novel derivatives containing elements structurally similar to this compound were synthesized and evaluated for their antimicrobial properties, showing potential in combating microbial infections (Rani et al., 2014).
Copolymerization and Material Synthesis
- Copolymerization Studies : Phenoxy ring-substituted isopropyl phenylcyanoacrylates, similar in structure to this compound, were synthesized and copolymerized with styrene, indicating their potential in material science and polymer chemistry (Whelpley et al., 2022).
Electrochemical Transformations
- Electrochemical Oxidation Studies : Electrochemical transformations of pyrimidines have been studied, providing insights into chemical behavior under electrochemical conditions which could be relevant for similar compounds like this compound (Matsuura et al., 1992).
Properties
IUPAC Name |
4-(3-chlorophenoxy)-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-6-3-2-4-7-12)20-17(15)22-14-9-5-8-13(18)10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFHDLBTYHZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2433066.png)
![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)

![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)
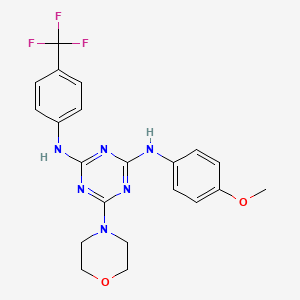
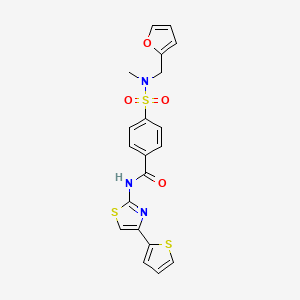
![3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433074.png)
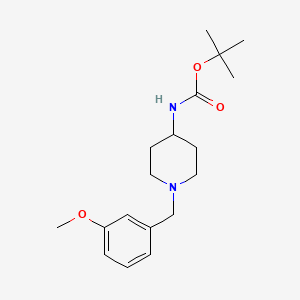
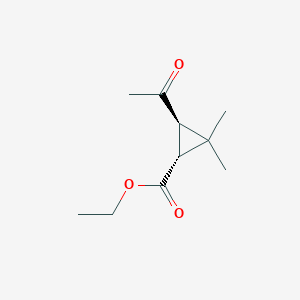

![3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433082.png)
![3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433087.png)
![4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/no-structure.png)
